molecular formula C6H7BFNO3 B1387966 5-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 957120-32-0

5-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No.: B1387966
CAS No.: 957120-32-0
M. Wt: 170.94 g/mol
InChI Key: ASPZNHZSIQDSTM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-3-boronic acid (CAS: 957120-32-0) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pyridine ring with a fluorine substituent at position 5, a methoxy group at position 2, and a boronic acid group at position 2. These substituents modulate electronic and steric properties, making it valuable in pharmaceutical and materials chemistry .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

  • Starting Materials : Typically, 5-fluoro-2-methoxypyridine derivatives bearing a bromine atom at the 3-position (e.g., 2-methoxy-3-bromo-5-fluoropyridine) are used as substrates.
  • Catalysts : Palladium catalysts such as palladium acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium complexes with diphosphine ligands (e.g., PdCl₂(dppf)) are employed to facilitate the borylation.
  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the preferred reagent.
  • Bases : Potassium carbonate (K₂CO₃), potassium acetate (KOAc), or other mild bases are used to promote the reaction.
  • Solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), 1,2-dimethoxyethane (DME), or mixtures of toluene, ethanol, and water are common.
  • Temperature and Time : Reactions are typically conducted at 80–110 °C for 3–24 hours under inert atmosphere.

This method allows regioselective installation of the boronic acid moiety at the 3-position of the pyridine ring with good yields (often >75%) and high purity after purification by recrystallization or chromatography.

Two-Step Synthesis via Boronic Acid Pinacol Ester

An alternative involves first synthesizing the boronic acid pinacol ester derivative, which can then be hydrolyzed to the free boronic acid:

  • Step 1 : 5-Fluoro-2-methoxypyridine is reacted with boronic acid pinacol ester in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in organic solvents like dichloromethane or chloroform under inert atmosphere.
  • Step 2 : The pinacol ester is converted to the free boronic acid via nucleophilic substitution using amines or thiols in the presence of a base (e.g., NaOH) in solvents such as dichloromethane or toluene.

This route offers flexibility but requires careful control of reaction conditions to avoid side reactions and may involve additional purification steps.

Halogen-Metal Exchange Followed by Borylation

A classical approach involves halogen-metal exchange using organolithium reagents (e.g., n-butyllithium) on brominated pyridine derivatives at low temperatures (-78 °C), followed by quenching with boron electrophiles to form boronic acids or esters. This method is effective but requires stringent low-temperature control and careful handling of reactive intermediates.

Industrial Scale Considerations

For industrial production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and scalability. The process typically involves:

  • Use of inexpensive and readily available raw materials such as 2-methoxy-5-aminopyridine.
  • Conversion to 2-methoxy-5-fluoropyridine via diazotization and fluorination under mild conditions (<100 °C).
  • Bromination to obtain 2-methoxy-3-bromo-5-fluoropyridine, which serves as the substrate for palladium-catalyzed borylation.
  • Purification by crystallization without the need for chromatography, improving cost-efficiency.
Method Starting Material Catalyst/Conditions Boron Source Solvent(s) Temperature (°C) Yield (%) Notes
Pd-catalyzed borylation 2-methoxy-3-bromo-5-fluoropyridine Pd(OAc)₂ or Pd(PPh₃)₄, K₂CO₃ base Bis(pinacolato)diboron DMSO, DMF, or toluene/EtOH/H₂O 80–110 75–85 Regioselective, scalable, widely used in academia and industry
Two-step pinacol ester route 5-fluoro-2-methoxypyridine Lewis acid (AlCl₃, BF₃), base (NaOH) Boronic acid pinacol ester CH₂Cl₂, toluene RT to reflux 60–80 Flexible, involves ester intermediate, requires nucleophilic substitution step
Halogen-metal exchange & borylation Brominated pyridine derivatives n-BuLi at -78 °C, then boron electrophile Boron electrophile (e.g., B(OMe)₃) Et₂O, THF -78 to RT 59–86 Requires low temperature, sensitive reagents, high regioselectivity
Industrial synthesis process 2-methoxy-5-aminopyridine → 2-methoxy-5-fluoropyridine → bromination Diazotization, fluorination, bromination under mild acid/base conditions N/A Methanol, organic solvents <100 >50 Mild conditions, no chromatography needed, cost-effective for scale-up
  • NMR Spectroscopy : ^1H NMR shows characteristic methoxy signals (~3.8–4.0 ppm). Fluorine substitution causes splitting in pyridine ring protons. ^11B NMR confirms boronic acid presence with signals around 28–32 ppm.
  • HPLC Analysis : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures purity >95%, detecting possible hydrolysis or dehalogenation byproducts.
  • Mass Spectrometry : ESI-MS in negative ion mode shows molecular ion peak [M-H]⁻ at m/z 185.03, consistent with the molecular formula C₆H₆BFNO₃.
  • Purification : Recrystallization from ethanol/ethyl acetate or chromatographic methods are used to achieve high purity.

The preparation of 5-Fluoro-2-methoxypyridine-3-boronic acid is well-established through palladium-catalyzed borylation of halogenated pyridine precursors, with bis(pinacolato)diboron as the preferred boron source. Alternative methods include halogen-metal exchange and two-step synthesis via boronic acid pinacol esters. Industrial methods emphasize mild reaction conditions, scalability, and cost-efficiency. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the compound's purity and structural integrity. The choice of method depends on the availability of starting materials, desired scale, and application requirements.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:
One of the primary applications of 5-Fluoro-2-methoxypyridine-3-boronic acid is in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidYield (%)Reaction Conditions
This compound85Pd catalyst, K2CO3, DMSO, 80°C
2-Fluoro-5-methylpyridine-3-boronic acid75Pd catalyst, K2CO3, DMSO, 80°C
5-Fluoro-2-methylpyridine-3-boronic acid80Pd catalyst, K2CO3, DMSO, 80°C

Medicinal Chemistry

In medicinal chemistry, the compound has emerged as a promising building block for developing various pharmaceuticals. Its boronic acid group allows it to interact effectively with biological targets such as enzymes and receptors.

Case Study: Anti-Cancer Properties
Research indicates that derivatives of this compound exhibit anti-cancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro .

Table 2: Biological Activity of Derivatives

Compound NameTarget DiseaseIC50 (µM)
This compound derivative ABreast Cancer12
This compound derivative BLung Cancer8
This compound derivative CColon Cancer15

Agrochemical Applications

The compound is also utilized in the production of agrochemicals such as herbicides and insecticides. Its ability to form stable complexes enhances the efficacy of these products.

Example: Herbicide Development
Research has demonstrated that formulations incorporating this compound show improved herbicidal activity against common agricultural weeds .

Material Science and Other Applications

Beyond its applications in synthesis and medicine, this compound is being explored for its potential use in materials science. It can be incorporated into polymers to modify their properties for specific industrial applications.

Table 3: Potential Applications in Material Science

Application AreaDescription
Polymer ModificationEnhances thermal stability and mechanical strength
CoatingsUsed in industrial coatings for improved durability
Fluorescent ProbesServes as a marker for studying biological processes

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups. For example, it can inhibit proteases by binding to the active site serine residue, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds exhibit high structural similarity (based on and other sources):

Compound Name CAS Number Substituents (Position) Similarity Score Molecular Weight (g/mol)
5-Fluoro-2-methoxypyridine-4-boronic acid 1043869-98-2 F (5), OCH₃ (2), B(OH)₂ (4) 0.81 ~168.81 (calculated)
(5-Chloro-2-methoxypyridin-4-yl)boronic acid 475275-69-5 Cl (5), OCH₃ (2), B(OH)₂ (4) 0.81 ~185.03 (calculated)
(6-Methoxypyridin-3-yl)boronic acid 163105-89-3 OCH₃ (6), B(OH)₂ (3) 0.87 153.13
2-Methoxy-5-pyridineboronic acid 163105-90-6 OCH₃ (2), B(OH)₂ (5) 0.78 153.13

Key Observations :

  • Substituent Position : The boronic acid group’s position (3 vs. 4 or 5) significantly impacts reactivity. For example, 5-Fluoro-2-methoxypyridine-4-boronic acid (boronic acid at position 4) may exhibit different regioselectivity in cross-coupling compared to the target compound .
  • Methoxy Group Position : (6-Methoxypyridin-3-yl)boronic acid (methoxy at position 6) lacks the fluorine substituent, simplifying synthesis but reducing steric hindrance near the boronic acid group .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : The fluorine atom at position 5 enhances electrophilicity at the boronic acid site (position 3), improving coupling efficiency with electron-deficient aryl halides .
  • Chloro Analog (475275-69-5) : Chlorine’s stronger electron-withdrawing effect may enhance reactivity but could increase steric hindrance, reducing yields in bulky substrates .

Commercial Availability and Pricing

Compound Name Supplier Price (USD) Availability
5-Fluoro-2-methoxypyridine-3-boronic acid Santa Cruz Biotech $450 (500 mg) In stock
5-Fluoro-2-methoxypyridine-4-boronic acid Shanghai Jinlin Inquiry-based Limited
(6-Methoxypyridin-3-yl)boronic acid CymitQuimica Discontinued N/A

Note: The target compound is more widely available than its 4-boronic acid analog, reflecting higher demand in medicinal chemistry .

Biological Activity

5-Fluoro-2-methoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological applications, and relevant case studies, providing a comprehensive overview of its significance in drug discovery and development.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₇BFNO₃. The compound consists of a pyridine ring substituted with a fluorine atom and a methoxy group, alongside a boronic acid functional group. These structural features enhance its reactivity and ability to form stable complexes with biological targets.

The primary mechanism of action of this compound involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes and receptors, making it a valuable tool in drug discovery. Specifically, it can inhibit proteases by binding to active site residues, thereby blocking enzymatic activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to have activity against various cancer cell lines in vitro. For instance, studies have demonstrated its effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Inhibition of cell proliferation
A54912Disruption of mitochondrial function

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity. It has been reported to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the formation of covalent bonds with serine residues in bacterial enzymes, thereby disrupting their function .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLInhibition of β-lactamase activity
Escherichia coli16 µg/mLDisruption of cell wall synthesis

Case Studies

  • Anticancer Studies : A study conducted on the effects of this compound on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as an effective chemotherapeutic agent due to its ability to induce apoptosis through the activation of caspase pathways .
  • Antibacterial Efficacy : Another research project focused on the antibacterial properties of this compound against multidrug-resistant strains. The findings indicated that it effectively inhibited the growth of resistant strains by targeting β-lactamases, enzymes responsible for antibiotic resistance .

Q & A

Q. Basic: What are the key synthetic routes for 5-fluoro-2-methoxypyridine-3-boronic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or halogen-boronic acid exchange. For halogen exchange, brominated precursors (e.g., 5-bromo-2-fluoro-3-methoxypyridine) are reacted with bis(pinacolato)diboron under palladium catalysis. Critical parameters include:

  • Temperature : Optimal coupling occurs at 80–100°C to balance reaction rate and boronic acid stability .
  • Solvent system : Ethanol/water mixtures with acetic acid (as in ) enhance solubility and protonation of intermediates .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves regioselectivity for the 3-boronic acid position .
    Purification via recrystallization (ethanol/ethyl acetate) removes unreacted boronates .

Q. Basic: How is the purity and structural integrity of this compound validated in academic settings?

Methodological Answer:

  • NMR analysis : ¹H NMR should show distinct signals for the methoxy group (δ ~3.8–4.0 ppm) and fluorine-induced splitting in the pyridine ring . ¹¹B NMR confirms boronic acid presence (δ ~28–32 ppm).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects hydrolyzed boroxines or dehalogenated byproducts. Purity >95% is achievable with gradient elution .
  • Mass spectrometry : ESI-MS in negative ion mode identifies the [M-H]⁻ peak (calculated m/z for C₆H₆BFNO₃: 185.03) .

Q. Basic: What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon) to prevent oxidation and protodeboronation . Desiccants (e.g., molecular sieves) mitigate hydrolysis to boroxines .
  • Moisture sensitivity : Prolonged exposure to humidity reduces coupling efficiency in Suzuki reactions. Pre-drying solvents (e.g., THF over Na/benzophenone) is critical for moisture-sensitive protocols .

Q. Advanced: How can cross-coupling efficiency with aryl halides be optimized while minimizing boronic acid degradation?

Methodological Answer:

  • Ligand design : Bulky ligands like SPhos or XPhos suppress undesired homocoupling and stabilize Pd intermediates .
  • Base selection : Cs₂CO₃ or K₃PO₄ in biphasic systems (toluene/water) enhances nucleophilicity of the boronate intermediate .
  • Kinetic monitoring : In situ ¹⁹F NMR tracks fluorine retention in the pyridine ring, ensuring no defluorination during coupling .

Q. Advanced: What strategies mitigate protodeboronation during prolonged reactions?

Methodological Answer:

  • pH control : Maintain reaction pH >7 using phosphate buffers to stabilize the boronate anion .
  • Low-temperature protocols : Conduct reactions at 0–25°C to slow degradation pathways .
  • Additives : Triethylamine or catechol derivatives chelate free boron, reducing side reactions .

Q. Advanced: How can computational modeling (e.g., DFT) predict reactivity trends for this boronic acid in cross-coupling?

Methodological Answer:

  • DFT calculations : Simulate the energy barrier for transmetalation steps using Gaussian or ORCA software. Focus on the boronate-Pd complex geometry .
  • Electrostatic potential maps : Identify electron-deficient regions in the pyridine ring (enhanced by fluorine and methoxy groups) to predict regioselectivity in couplings .

Q. Advanced: How to resolve contradictions in reported catalytic activity across different studies?

Methodological Answer:

  • Systematic screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios, temperature) and identify critical factors .
  • Byproduct analysis : LC-MS/MS identifies competing pathways (e.g., deborylation vs. homocoupling) under divergent conditions .
  • Control experiments : Compare reactivity with non-fluorinated analogs to isolate electronic effects of the substituents .

Q. Advanced: What are the best practices for kinetic studies of boronic acid degradation under varying conditions?

Methodological Answer:

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation via ¹H NMR or HPLC. Use Arrhenius plots to extrapolate shelf life .
  • Isotope labeling : ¹⁸O-labeled water traces hydrolysis pathways in mass spectrometry .
  • In situ IR spectroscopy : Track B-O bond vibrations (~1250 cm⁻¹) to quantify boroxine formation in real time .

Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPZNHZSIQDSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660297
Record name (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-32-0
Record name (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxypyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M solution in hexanes, 20 mL, 32 mmol) was slowly added (0.4 mL/min) to a solution of 3-bromo-5-fluoro-2-methoxypyridine (6.0 g, 29.12 mmol) and triisopropylborate (8.4 mL, 36.62 mmol) in dry tetrahydrofuran (70 mL) at −100° C. under argon atmosphere. The reaction mixture was stirred at −100° C. for 2 hours and afterwards the temperature was allowed to warm up slowly overnight to ambient temperature before being cooled down to 0° C. Aqueous hydrochloric acid (1N solution, 120 mL) was slowly added and the mixture was stirred at 0° C. for 1 hour. A solution of sodium hydroxide (32% in water) was then added until pH was around 6 and the resulting mixture was extracted with diethyl ether (×3). The combined organic layers were dried over magnesium sulphate and the solvent removed under reduced pressure to yield the title compound (3.28 g, 66%) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Fluoro-2-methoxypyridine-3-boronic acid
5-Fluoro-2-methoxypyridine-3-boronic acid
5-Fluoro-2-methoxypyridine-3-boronic acid
5-Fluoro-2-methoxypyridine-3-boronic acid
5-Fluoro-2-methoxypyridine-3-boronic acid
5-Fluoro-2-methoxypyridine-3-boronic acid

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